
2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde typically involves the chlorination of an imidazole derivative followed by the introduction of a methoxymethyl group. One common method involves the reaction of 1H-imidazole-5-carbaldehyde with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting microbial infections.
Industry: Utilized in the production of specialty chemicals and as a building block for various chemical syntheses.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(methoxymethyl)-1H-imidazole-4-carbaldehyde
- 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carboxylic acid
- 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-methanol
Uniqueness
2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group and the chlorine atom at specific positions on the imidazole ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H7ClN2O2 |
|---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
2-chloro-3-(methoxymethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7ClN2O2/c1-11-4-9-5(3-10)2-8-6(9)7/h2-3H,4H2,1H3 |
InChI Key |
XQLRMOUEVNXADO-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C(=CN=C1Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13214351.png)
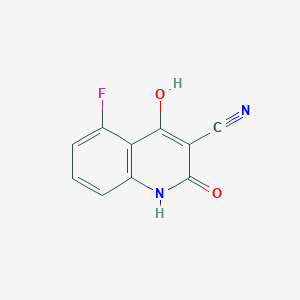
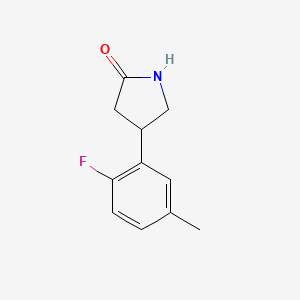
![Butyl[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13214368.png)
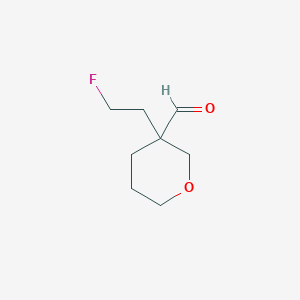
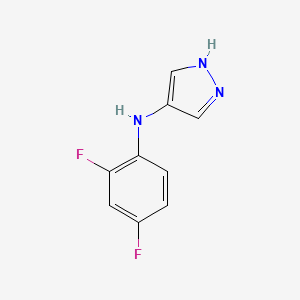
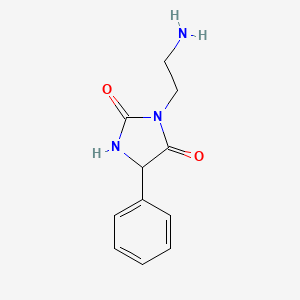
![4-Amino-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13214388.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13214389.png)
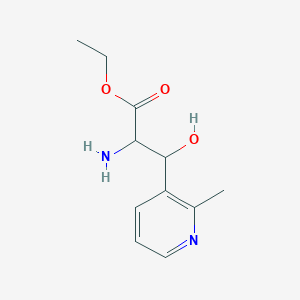
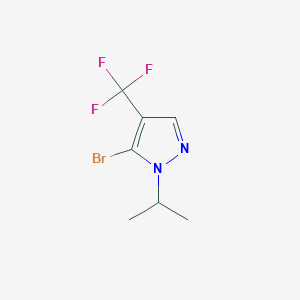
![1-[(3R)-3-aminopiperidin-1-yl]propan-1-one](/img/structure/B13214421.png)
